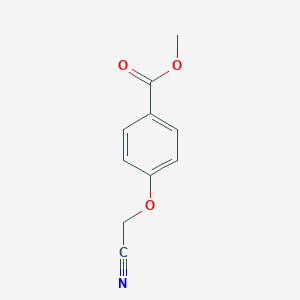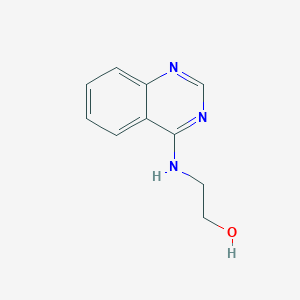![molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2](/img/structure/B181927.png)
11H-Indeno[1,2-b]quinoxalin-11-one
描述
11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.
科学研究应用
11H-Indeno[1,2-b]quinoxalin-11-one has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .
Mode of Action
This compound and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .
Biochemical Pathways
The inhibition of JNK activity by this compound leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .
Pharmacokinetics
Bioavailability of this compound was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.
Result of Action
The inhibition of JNK activity by this compound results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
生化分析
Biochemical Properties
11H-Indeno[1,2-b]quinoxalin-11-one interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit JNK activity, thereby affecting the production of proinflammatory cytokines by murine and human leukocytes
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation in human monocytic THP1-Blue cells and interleukin-6 (IL-6) production by human MonoMac-6 cells . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the three JNK isoforms with submicromolar affinity . This binding activity correlates with its ability to inhibit LPS-induced NF-κB/AP-1 activation and IL-6 production .
Temporal Effects in Laboratory Settings
It is known that the compound is potentially highly bioavailable , suggesting that it could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has demonstrated pronounced neuroprotective properties in an in vivo model of ischemic stroke in rats
Transport and Distribution
It is known that the compound is characterized by extensive tissue distribution .
准备方法
The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in acetic acid (AcOH) at 100°C for 2 hours. The resulting product is then poured into crushed ice, filtered, dried, and recrystallized from dimethylformamide (DMF) to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
11H-Indeno[1,2-b]quinoxalin-11-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include hydrazine hydrate for nucleophilic addition and cytochrome P450 for oxidation . Major products formed from these reactions include oxime derivatives and substituted quinoxalines.
相似化合物的比较
11H-Indeno[1,2-b]quinoxalin-11-one can be compared with other nitrogen-containing heterocyclic compounds, such as:
Quinoxaline: Similar in structure but lacks the indeno moiety, which may affect its pharmacological properties.
Indeno[1,2-b]pyrazine: Another related compound with potential pharmacological applications.
Benzimidazole: A well-known heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its dual role as a JNK inhibitor and nitric oxide donor, which distinguishes it from other similar compounds .
属性
IUPAC Name |
indeno[1,2-b]quinoxalin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBQOJXKJAMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219805 | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-91-2 | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDENO(1,2-B)QUINOXALIN-11-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



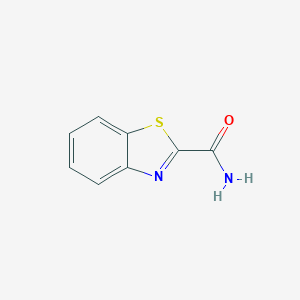



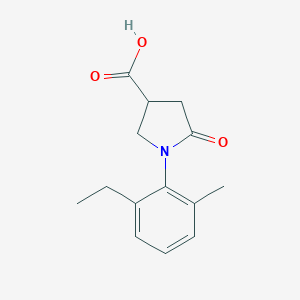
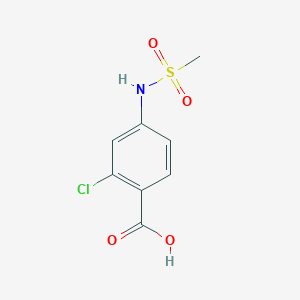
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)
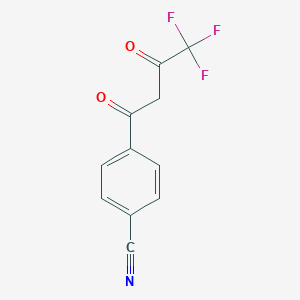
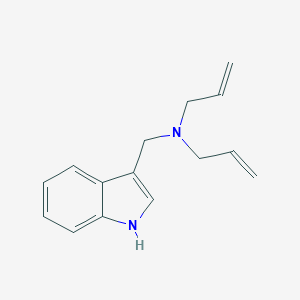

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
